molecular formula C10H10F3NO2 B12358992 (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine

(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine

Cat. No.: B12358992
M. Wt: 233.19 g/mol
InChI Key: CZIHLFVRBJNLMU-VGOFMYFVSA-N
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Description

N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C10H10F3NO2. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}amine
  • N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydrazine
  • N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine derivatives

Uniqueness

N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(NE)-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3/b14-7+

InChI Key

CZIHLFVRBJNLMU-VGOFMYFVSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC(F)(F)F

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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